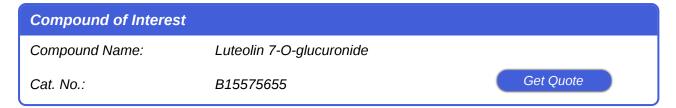


Luteolin 7-O-glucuronide: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-O-glucuronide, a prominent flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its core physicochemical properties, and biological functions, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Physicochemical Properties

Luteolin 7-O-glucuronide is a key bioactive metabolite of luteolin. Its fundamental properties are summarized below.



Property	Value	Reference
CAS Number	29741-10-4	[1][2][3][4]
Molecular Formula	C21H18O12	[2][3][4][5]
Molecular Weight	462.36 g/mol	[1][3][4][6]
Synonyms	Luteolin-7-glucuronide, L7Gn	[4][6]
Appearance	Yellow powder	[1]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[1][6]

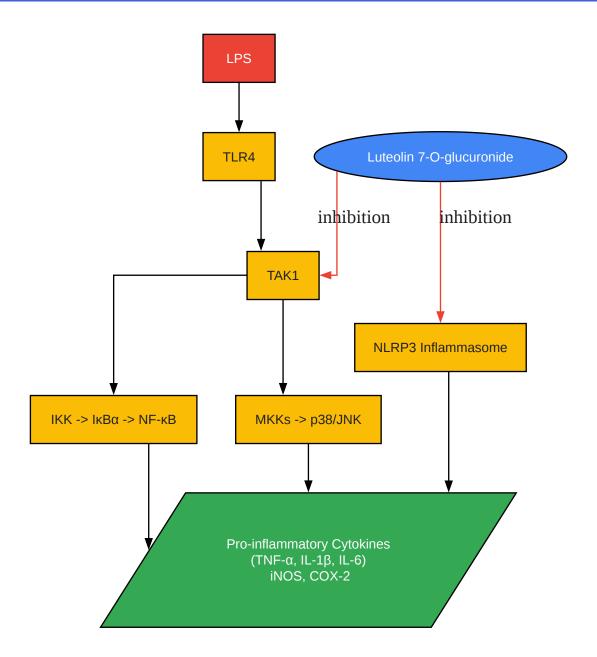
Biological Activities and Mechanisms of Action

Luteolin 7-O-glucuronide exhibits a range of biological effects, making it a promising candidate for therapeutic development.

Anti-inflammatory Activity

Luteolin 7-O-glucuronide has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including TNF- α , IL-1 β , and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is achieved through the downregulation of the NF- κ B, p38, and JNK signaling pathways, with upstream inhibition of TAK1 phosphorylation.[2][8] Furthermore, it has been shown to suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response.[8][9]









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